molecular formula C6H6ClF3N2O2S B1412330 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1365959-08-5

1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1412330
CAS No.: 1365959-08-5
M. Wt: 262.64 g/mol
InChI Key: RDEAPUWAKSQJSW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative characterized by:

  • Methyl groups at positions 1 and 3 of the pyrazole ring.
  • A trifluoromethyl (-CF₃) substituent at position 3.
  • A sulfonyl chloride (-SO₂Cl) group at position 4.

This compound is likely used as a reactive intermediate in organic synthesis, particularly in agrochemical or pharmaceutical applications, due to the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions . Its structural features, including steric hindrance from the methyl groups and electron-withdrawing effects of the -CF₃ group, influence its reactivity and stability.

Properties

IUPAC Name

1,3-dimethyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O2S/c1-3-4(15(7,13)14)5(6(8,9)10)12(2)11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEAPUWAKSQJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)Cl)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601165481
Record name 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365959-08-5
Record name 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365959-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Pyrazole Core

The foundational step involves synthesizing the 1,3-dimethyl-1H-pyrazole, which can be achieved via:

Incorporation of the Trifluoromethyl Group at the 5-Position

Recent methodologies focus on regioselective trifluoromethylation:

The high-yielding, practical approach described in recent literature involves a one-step regioselective trifluoromethylation starting from suitable pyrazole precursors, with the trifluoromethyl group installed predominantly at the 5-position.

Functionalization at the 4-Position: Sulfonyl Chloride Formation

The sulfonyl chloride group is introduced via:

  • Sulfonylation of the pyrazole ring using chlorosulfonic acid or sulfuryl chloride, under controlled conditions to prevent over-sulfonation or ring degradation.

  • Alternative route involves initial formation of a sulfonic acid derivative, followed by chlorination using thionyl chloride or phosphorus oxychloride to yield the sulfonyl chloride.

Detailed Reaction Conditions and Methodologies

Step Reagents Conditions Notes
Pyrazole synthesis Methylhydrazine derivatives + β-dicarbonyl compounds Reflux, acid/base catalysis Methylation at N-1 and N-3 positions
Trifluoromethylation Trifluoromethylating agents (e.g., Togni’s reagent) Mild, room temperature or slightly elevated Regioselective at the 5-position, often using metal catalysis
Sulfonylation Chlorosulfonic acid or sulfuryl chloride 0–25°C, inert atmosphere Controlled addition to prevent ring degradation
Chlorination Thionyl chloride Reflux, excess reagent Converts sulfonic acid to sulfonyl chloride

Recent Advances and Research Findings

High-Yielding Routes

Enamine’s recent publication highlights a practical, high-yielding method for functionalized pyrazoles, emphasizing regioselective trifluoromethylation and sulfonyl chloride formation. The process involves:

  • Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes cyclization to form the pyrazole core.
  • Regioselective trifluoromethylation at the 5-position using a copper-mediated radical process.
  • Subsequent sulfonylation with chlorosulfonic acid under mild conditions.

Functional Group Transformations

The synthesis of the sulfonyl chloride derivative is facilitated by:

Data-Driven Reaction Optimization

Research indicates that:

  • The use of phase transfer catalysts (e.g., tetrabutylammonium salts) can accelerate fluorination steps, as demonstrated in related pyrazole fluorination processes.
  • The reaction temperature, solvent choice, and reagent molar ratios critically influence regioselectivity and yield.

Data Summary and Comparative Analysis

Methodology Starting Materials Key Reagents Reaction Conditions Yield References
Enamine’s Route 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Copper catalyst, chlorosulfonic acid Reflux, mild conditions High (>80%)
Traditional Sulfonylation Pyrazole derivatives Sulfuryl chloride 0–25°C, inert atmosphere Moderate (~60-75%)
Radical Trifluoromethylation Pyrazole precursors Togni’s reagent, metal catalysts Room temperature Variable, optimized for regioselectivity

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to other functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides and sulfonic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various pyrazole derivatives with different substituents.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride is in the synthesis of pharmaceutical intermediates. The compound serves as a sulfonylating agent, which is crucial in forming sulfonamide derivatives. These derivatives are significant in developing various therapeutic agents, particularly in the treatment of bacterial infections and cancer.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing a novel class of sulfonamide antibiotics. The researchers reported improved antibacterial activity compared to existing drugs, highlighting the compound's role as a key intermediate in drug development .

Agrochemical Development

This compound is also utilized in agrochemical formulations, particularly herbicides and fungicides. Its ability to modify biological activity through sulfonylation has made it valuable in creating effective agrochemicals that target specific pests while minimizing environmental impact.

Case Study:
Research conducted by agricultural chemists illustrated how this compound was employed to develop a new herbicide with enhanced selectivity and lower toxicity to non-target plants. Field trials showed a significant reduction in weed populations without harming crop yields .

Material Science and Polymer Chemistry

In material science, this compound has been investigated for its potential use in synthesizing advanced materials, including polymers with tailored properties. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance.

Case Study:
A research paper highlighted the synthesis of fluorinated polymers using this compound as a precursor. The resulting materials exhibited superior mechanical properties and thermal stability, making them suitable for high-performance applications such as aerospace and automotive components .

Comparison of Applications

Application AreaDescriptionKey Benefits
Pharmaceuticals Synthesis of sulfonamide antibioticsImproved efficacy against bacteria
Agrochemicals Development of selective herbicidesReduced environmental impact
Material Science Synthesis of fluorinated polymersEnhanced thermal stability and durability

Mechanism of Action

The mechanism by which 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

To contextualize its properties, the compound is compared with analogs sharing pyrazole cores and sulfonyl/sulfinyl substituents. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Position 4 Group Position 5 Group Key Applications Reactivity Profile
Target Compound 1,3-Dimethylpyrazole Sulfonyl chloride (-SO₂Cl) -CF₃ Synthetic intermediate High reactivity (SO₂Cl group)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Amino-pyrazole Sulfinyl (-SO-) -CF₃ Broad-spectrum insecticide Moderate stability; bioactivation required
Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) Amino-pyrazole Ethylsulfinyl (-SOEt) -CF₃ Insecticide (rice pests) Similar to fipronil
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Methylpyrazole Sulfanyl (-S-) + oxime -CF₃ Structural studies Low reactivity (stable sulfanyl group)
Key Findings :

Reactivity and Functional Groups :

  • The sulfonyl chloride group in the target compound confers higher electrophilicity compared to sulfinyl (-SO-) or sulfanyl (-S-) groups in fipronil, ethiprole, and the carbaldehyde derivative. This makes it more reactive in cross-coupling or substitution reactions .
  • In contrast, fipronil’s sulfinyl group undergoes metabolic activation in biological systems to generate toxic intermediates, which is critical for its insecticidal activity .

However, the -CF₃ group enhances electron-withdrawing effects, stabilizing the sulfonyl chloride moiety .

Crystallographic Data :

  • Structural studies of the carbaldehyde derivative () revealed bond lengths (e.g., C–S = 1.76 Å) and angles consistent with typical pyrazole derivatives. The sulfonyl chloride group in the target compound likely adopts similar geometry but with shorter S–O bonds (~1.43 Å) due to higher oxidation state .

Environmental and Stability Considerations :

  • Sulfonyl chlorides are moisture-sensitive and require anhydrous handling, whereas sulfinyl derivatives like fipronil exhibit greater environmental persistence, contributing to their efficacy as pesticides .

Biological Activity

1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 88398-42-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent studies and findings.

  • Molecular Formula : C₆H₆ClF₃N₂O₂S
  • Molecular Weight : 262.64 g/mol
  • Structure : The compound features a pyrazole ring substituted with trifluoromethyl and sulfonyl chloride groups, which contribute to its reactivity and biological properties.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit antiproliferative effects against various cancer cell lines. Notably, the compound's derivatives were tested for their ability to inhibit cell proliferation in U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that certain derivatives displayed significant antiproliferative activity without exhibiting cytotoxic effects at specific concentrations .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, a series of synthesized compounds showed promising activity against cyclooxygenase (COX) enzymes, which are critical targets in inflammation. Some derivatives demonstrated IC₅₀ values as low as 0.02–0.04 μM for COX-2 inhibition, indicating strong anti-inflammatory efficacy compared to standard drugs like diclofenac .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Various studies reported that these compounds possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under optimized conditions. The characterization methods include:

  • Fourier Transform Infrared Spectroscopy (FT-IR)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

These techniques confirm the successful formation of the desired pyrazole derivatives .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of pyrazole-4-sulfonamide derivatives from sulfonyl chloride precursors demonstrated that specific substitutions on the pyrazole ring significantly influenced biological activity. The most active compounds showed IC₅₀ values for COX inhibition comparable to established anti-inflammatory drugs .

Study 2: Antiproliferative Screening

In another investigation, a library of pyrazole derivatives was screened for antiproliferative activity against cancer cell lines. The findings revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents in oncology .

Data Tables

Compound NameActivity TypeIC₅₀ (μM)Reference
MR-S1-13COX-2 Inhibition0.02
MR-S1-5Antiproliferative31.4
VariousAntimicrobialVaries

Q & A

Q. Basic

  • ¹H/¹³C NMR : Distinct peaks for methyl groups (δ 2.4–2.6 ppm for 1-CH₃, δ 3.1–3.3 ppm for 3-CH₃) and trifluoromethyl (δ -60 to -65 ppm in ¹⁹F NMR) confirm substitution patterns .
  • X-ray crystallography : Bond angles (e.g., C4-S=O₂ at 117.5°) and torsion angles (e.g., pyrazole-SO₂Cl plane dihedral angle ~85°) validate spatial arrangement .
  • IR spectroscopy : S=O stretching at 1360–1380 cm⁻¹ and S-Cl at 540–560 cm⁻¹ confirm sulfonyl chloride functionality .

What safety protocols are essential for handling this compound due to its reactivity?

Q. Basic

  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields are mandatory to prevent contact with skin/eyes, as the sulfonyl chloride group reacts exothermically with moisture .
  • Ventilation : Use fume hoods with >0.5 m/s airflow to avoid inhalation of HCl fumes generated during hydrolysis .
  • Storage : Store in amber glass under argon at 2–8°C to prevent decomposition; silica gel desiccant is recommended .

How does the electron-withdrawing trifluoromethyl group influence the reactivity of the pyrazole core in nucleophilic substitutions?

Advanced
The -CF₃ group increases electrophilicity at the 4-sulfonyl chloride position via inductive effects, accelerating reactions with amines (e.g., k₂ for aniline substitution is ~3× higher than non-fluorinated analogs). However, steric hindrance from the 1,3-dimethyl groups can reduce accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophile diffusion . DFT studies suggest a 15–20% increase in activation energy for bulky nucleophiles due to steric clashes .

What strategies mitigate discrepancies in reported melting points or purity across synthesis protocols?

Q. Advanced

  • Recrystallization : Use hexane/ethyl acetate (6:4 v/v) to remove residual trifluoromethyl chloride byproducts, improving purity to >97% (melting point consistency: ±2°C) .
  • HPLC-MS : Monitor for impurities like 5-chloro derivatives (retention time ~12.3 min) using a C18 column and 0.1% TFA in acetonitrile/water .
  • Thermogravimetric analysis (TGA) : Identify decomposition steps (e.g., sulfonyl chloride loss at 180–200°C) to calibrate drying conditions .

Can computational methods predict the compound’s stability in aqueous environments?

Advanced
Molecular dynamics simulations (pH 7.4, 298 K) indicate rapid hydrolysis (t₁/₂ ~45 min) via SN2 mechanism at the sulfonyl chloride, forming HCl and the sulfonic acid derivative. Solvent-accessible surface area (SASA) calculations correlate stability with solvent polarity—water accelerates degradation 5× faster than THF .

How do substituent variations at the pyrazole 5-position affect biological activity?

Advanced
Replacing -CF₃ with -Cl reduces antifungal activity (e.g., IC₅₀ increases from 8.2 µM to >50 µM against Candida albicans), while electron-donating groups (e.g., -OCH₃) enhance solubility but decrease membrane permeability . Docking studies show the trifluoromethyl group forms van der Waals contacts with fungal CYP51 active-site residues (e.g., Phe228) .

What analytical challenges arise in quantifying trace impurities during scale-up?

Q. Advanced

  • GC-MS limitations : High-boiling-point byproducts (e.g., bis-sulfonates) require derivatization (e.g., silylation) for detection .
  • NMR sensitivity : Low-abundance impurities (<0.5%) necessitate ¹⁹F NMR with cryoprobes (≥500 MHz) for quantification .
  • HPLC-DAD/ELSD : Use orthogonal methods to distinguish co-eluting species (e.g., methyl ester byproducts) .

What role does the sulfonyl chloride group play in designing polymer-supported catalysts?

Advanced
The sulfonyl chloride serves as a crosslinker in polystyrene resins, achieving >90% immobilization efficiency for Pd catalysts. Leaching tests (ICP-MS) show <0.1 ppm Pd loss after 10 cycles in Suzuki couplings, attributed to strong sulfonamide-Pd coordination .

How can structural modifications enhance metabolic stability for pharmacological applications?

Q. Advanced

  • Deuterium labeling : Replacing 1-CH₃ with CD₃ reduces CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.7 h in microsomes) .
  • Prodrug strategies : Esterification of the sulfonic acid derivative improves oral bioavailability (AUC 3.8× higher in rat models) .

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Feasible Synthetic Routes

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Reactant of Route 1
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride

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